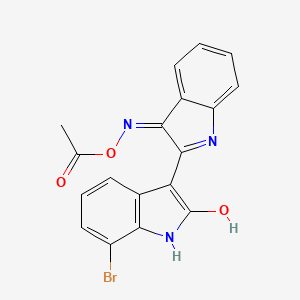

7-Bromoindirubin-3-acetoxime

Description

Overview of the Indirubin (B1684374) Class in Chemical Biology Research

Indirubin is a naturally occurring bis-indole compound, famously identified as the active ingredient in the traditional Chinese medicine formulation Danggui Longhui Wan, which has been used to treat conditions like chronic myelocytic leukemia. smolecule.comnih.gov In the realm of chemical biology, indirubins are primarily recognized for their ability to inhibit protein kinases, a critical class of enzymes that regulate a vast number of cellular processes. nih.govresearchgate.net

The primary targets of many indirubin derivatives are cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3). nih.govontosight.ai CDKs are central to the control of cell cycle progression, while GSK-3 is involved in a multitude of cellular signaling pathways. Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer and neurodegenerative disorders. researchgate.netontosight.ai This has positioned the indirubin scaffold as a valuable starting point, or "scaffold," for the development of targeted therapeutic agents. smolecule.comnih.gov Researchers have synthesized a multitude of analogues, modifying the core structure through methods like halogenation and the addition of functional groups, to enhance potency, selectivity, and solubility. smolecule.comgoogle.comuclan.ac.uk

Rationale for Investigating 7-Bromoindirubin-3-acetoxime as a Research Compound

The investigation into this compound is driven by a strategic approach to drug discovery known as structure-activity relationship (SAR) studies. The specific chemical modifications—a bromine atom at the 7-position and an acetoxime group at the 3'-position—are not arbitrary. ontosight.ai They are deliberate alterations to the indirubin core designed to probe and modulate the compound's biological activity.

A key motivation stems from research on its close relative, 7-bromoindirubin-3'-oxime (7BIO). Studies have shown that 7BIO induces a form of caspase-independent cell death, which is distinct from classical apoptosis. nih.gov This is a particularly significant finding because many cancer cells develop resistance to treatments that rely on apoptotic pathways. Therefore, compounds that can trigger alternative cell death mechanisms are of high interest. nih.gov

The addition of the acetoxime group to create this compound is a further refinement. The oxime moiety in other indirubins has been shown to increase potency towards kinases like GSK-3β. uclan.ac.uk Converting the oxime to an acetoxime explores how this change affects the compound's interaction with its targets. Research has revealed that this specific modification can lead to a unique kinase inhibition profile. For instance, while many indirubins target CDKs and GSK-3, this compound displays significantly reduced activity against these kinases but shows inhibitory action against Phosphorylase Kinase (PhK). thieme-connect.de This shift in selectivity makes it a valuable tool for studying the specific roles of less common kinase targets and for developing more selective inhibitors. google.comthieme-connect.de Furthermore, computational and structural studies have indicated that this compound adopts an "alternative inverse binding mode" when interacting with certain kinases, a finding that aids in the rational design of new, more specific inhibitors. thieme-connect.de

Historical Development and Discovery within Indirubin Analogue Research

The journey of indirubin from a component of traditional medicine to a lead compound in modern pharmacology began with efforts to isolate the active principles from natural sources. smolecule.comnih.gov The initial discovery that indirubin itself could inhibit key cellular kinases sparked a wave of synthetic chemistry aimed at improving its drug-like properties. smolecule.com Early research focused on overcoming the poor solubility and limited selectivity of the natural product.

The development of indirubin analogues has progressed through several key stages:

First Generation Analogues: Simple modifications, such as the addition of single halogen atoms (e.g., bromine) at various positions (5-, 6-, and 7-) on the indole (B1671886) rings. researchgate.net

Oxime Derivatives: A significant breakthrough was the conversion of the 3'-carbonyl group into an oxime. This modification was found to dramatically increase the inhibitory potency and selectivity for kinases like GSK-3 and CDKs. uclan.ac.uk The compound 6-bromoindirubin-3'-oxime (B1676677) (6BIO) became a widely used and potent GSK-3 inhibitor.

Targeted SAR Studies: More recent research, which includes the synthesis of this compound, represents a more refined phase of discovery. thieme-connect.de Here, chemists and biologists collaborate to make precise structural changes to achieve highly specific biological outcomes, such as shifting kinase selectivity or inducing novel mechanisms of cell death. nih.govthieme-connect.de

This historical progression illustrates a move from broad-spectrum inhibitors to highly tailored molecular probes and potential therapeutic agents, with this compound serving as a key example of this targeted evolution in drug discovery.

Research Findings on this compound

Detailed enzymatic assays have been crucial in characterizing the specific biological activity of this compound. The following table summarizes key inhibitory data from a study evaluating a panel of indirubin analogues against various protein kinases.

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 7-Bromoindirubin-3'-acetoxime | Phosphorylase Kinase (PhK) | 10.0 | thieme-connect.de |

| 7-Bromoindirubin-3'-acetoxime | CDK1/cyclin B | > 100 | thieme-connect.de |

| 7-Bromoindirubin-3'-acetoxime | CDK5/p25 | > 100 | thieme-connect.de |

| 7-Bromoindirubin-3'-acetoxime | GSK-3α/β | > 100 | thieme-connect.de |

| 7-Bromoindirubin-3'-oxime (7BIO) | Phosphorylase Kinase (PhK) | 1.8 | thieme-connect.de |

| Indirubin-3'-acetoxime | Phosphorylase Kinase (PhK) | 0.170 | thieme-connect.de |

IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H12BrN3O3 |

|---|---|

Molecular Weight |

398.2 g/mol |

IUPAC Name |

[(Z)-[2-(7-bromo-2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino] acetate |

InChI |

InChI=1S/C18H12BrN3O3/c1-9(23)25-22-16-10-5-2-3-8-13(10)20-17(16)14-11-6-4-7-12(19)15(11)21-18(14)24/h2-8,21,24H,1H3/b22-16- |

InChI Key |

CHULSJBNZJIYCG-JWGURIENSA-N |

Isomeric SMILES |

CC(=O)O/N=C\1/C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC=C4Br)O |

Canonical SMILES |

CC(=O)ON=C1C2=CC=CC=C2N=C1C3=C(NC4=C3C=CC=C4Br)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 7 Bromoindirubin 3 Acetoxime

General Synthetic Strategies for Indirubin (B1684374) Scaffolds

The foundational indirubin structure is a bis-indole alkaloid, an isomer of the well-known dye indigo. scielo.brresearchgate.netudl.cat Its synthesis can be approached through several key pathways.

One of the most common methods is the aldol condensation reaction . scielo.brresearchgate.net This strategy typically involves the reaction of an isatin (B1672199) derivative with 3-acetoxyindole in the presence of a base, such as potassium carbonate, in a solvent like methanol. scielo.br This approach allows for the coupling of two different indole (B1671886) precursors to form the asymmetric indirubin core. nih.gov

Another significant synthetic route is the reductive coupling of isatins . researchgate.net This method utilizes a reducing agent, such as potassium borohydride (B1222165) (KBH4), to dimerize isatin molecules, leading to the formation of the indirubin scaffold. researchgate.net This one-step synthesis offers an efficient way to produce various indirubin derivatives from their corresponding substituted isatins. researchgate.net

Enzymatic synthesis has also emerged as a viable "green" alternative. researchgate.net Enzymes like cytochrome P450 monooxygenases can oxidize indole to produce indoxyl and isatin, which then spontaneously couple to form indirubin and indigo. researchgate.netnih.gov This biosynthetic approach offers the potential for more sustainable and regioselective production of indirubin derivatives. researchgate.netresearchgate.net

Specific Synthetic Routes to 7-Bromoindirubin Precursors

To synthesize 7-Bromoindirubin-3-acetoxime, the initial step is the preparation of the 7-bromoindirubin precursor. This is typically achieved by utilizing a 7-brominated isatin derivative in the condensation reaction.

The synthesis begins with the coupling of 7-bromoisatin (B152703) with 3-acetoxyindole. google.com This reaction, analogous to the general synthesis of indirubin, yields 7-bromoindirubin. google.com The use of 7-bromoisatin ensures the bromine atom is positioned at the desired 7-position of the final indirubin scaffold. The yield for this type of reaction is reported to be high, for instance, the synthesis of 6-bromoindirubin from 6-bromoisatin (B21408) and indoxyl acetate (B1210297) proceeded with an 82% yield. clockss.org

Reaction Pathways for Oxime and Acetoxime Formation at the 3'-Position

Once the 7-bromoindirubin core is synthesized, the next step involves the modification of the 3'-carbonyl group to form the acetoxime. This is a two-step process involving the formation of an oxime intermediate followed by acetylation.

Oxime Formation: The 3'-carbonyl group of 7-bromoindirubin is converted to an oxime by reacting it with hydroxylamine (B1172632) hydrochloride in a suitable solvent, such as pyridine, under reflux conditions. nih.govgoogle.com This reaction selectively produces the (2′Z,3′E) isomer of the oxime. google.com

Acetoxime Formation: The resulting 7-bromoindirubin-3'-oxime is then acetylated to yield this compound. This is achieved by reacting the oxime with acetic anhydride (B1165640) in pyridine. google.com It is crucial to maintain a low temperature (e.g., 0°C) during this step to prevent unwanted side reactions like bisacetylation. google.com

Chemical Modifications and Analog Generation for Structure-Activity Relationship Studies

The generation of analogs of this compound is essential for understanding how different structural features influence its biological activity. This involves strategic modifications at various positions of the indirubin scaffold.

Bromination Strategies

The position of the bromine atom on the indirubin ring system significantly impacts its biological properties. nih.gov While this article focuses on the 7-bromo derivative, other bromo-substituted analogs such as 5-bromo and 6-bromoindirubins have also been synthesized and studied. nih.govthieme-connect.de The synthesis of these analogs follows a similar pathway, starting with the appropriately brominated isatin precursor. frontiersin.org For instance, 6-bromoindirubin is synthesized from 6-bromoisatin. clockss.orgresearchgate.net The introduction of halogen atoms, like bromine, at the C-5, C-6, or C-7 positions of the isatin core is a known strategy to potentially enhance the activity of the resulting indirubin derivatives. frontiersin.org

Acetoxime Group Derivatization

The acetoxime group at the 3'-position is a key feature for the biological activity of these compounds. researchgate.netnih.gov Further derivatization of this group has been explored to generate analogs with improved properties. For example, the oxime can be functionalized with various alkyl or amino-aliphatic chains to enhance solubility and modulate activity. thieme-connect.de This is typically achieved by first creating a 3′-[O-(2-bromoethyl)oxime] intermediate, which can then react with different amines. google.com

Regiospecificity and Stereoisomerism in Synthesis

Controlling the regiochemistry and stereochemistry during the synthesis of indirubin analogs is critical as different isomers can exhibit vastly different biological activities.

Regiospecificity: The condensation of a substituted isatin with 3-acetoxyindole allows for the regiospecific synthesis of indirubins with different substitution patterns on each of the indole rings. clockss.org The choice of the starting isatin dictates the position of substituents on one half of the final molecule.

Stereoisomerism: The formation of the oxime at the 3'-position selectively yields the (2′Z,3′E) isomer. google.com This stereoselectivity is an important aspect of the synthesis, as the specific geometry of the oxime group can influence how the molecule interacts with its biological targets.

Molecular Mechanisms of Action and Cellular Pathway Modulation

Kinase Inhibition Spectrum and Selectivity Profiling

While the indirubin (B1684374) scaffold is widely recognized as a source of potent kinase inhibitors, the specific substitution pattern of 7-Bromoindirubin-3-acetoxime confers a unique selectivity profile. google.com Unlike many other indirubins, its activity against certain classical indirubin targets is notably diminished, while its potency against other kinases is pronounced. nih.govudl.cat

Indirubins have been extensively studied as inhibitors of Glycogen (B147801) Synthase Kinase 3 (GSK-3). google.com However, the introduction of a bromine atom at the 7-position significantly alters this activity. The closely related compound 7-Bromoindirubin-3'-oxime (7BIO) demonstrates only marginal inhibitory activity against GSK-3. nih.govudl.cat Research indicates a 50% inhibitory concentration (IC50) for 7BIO against GSK-3β of 32 µM, which is substantially weaker than many other indirubin derivatives. frontiersin.org This suggests that the 7-bromo substitution is not favorable for potent GSK-3 inhibition. Detailed mechanistic studies and isoform specificity analysis for this compound itself are not prominently featured in current literature, but the data from 7BIO points towards weak activity.

Similar to the trend observed with GSK-3, 7-bromo substituted indirubins are weak inhibitors of Cyclin-Dependent Kinases (CDKs). nih.gov CDKs are crucial regulators of the cell cycle, and many indirubin compounds are potent inhibitors of these enzymes. google.com However, 7BIO displays very weak activity against key cell cycle kinases like CDK1/cyclin B and CDK5/p25. udl.cat The reported IC50 values for 7BIO are 22 µM for CDK1 and 33 µM for CDK5, indicating a low potency. frontiersin.org This marginal activity implies that the profound cellular effects of 7-bromo indirubins are unlikely to be mediated through the direct inhibition of these primary CDKs.

In contrast to its weak effect on GSK-3 and CDKs, the 7-bromo indirubin scaffold shows notable activity against Phosphorylase Kinase (PhK), an enzyme central to glycogen metabolism. uclan.ac.uk 7-Bromoindirubin-3'-oxime (7BIO) has been identified as a specific inhibitor of PhK with an IC50 value of 1.8 µM. uclan.ac.ukresearchgate.net Binding assays have confirmed that this inhibition arises from the compound's interaction with the kinase domain located on the γ subunit of the PhK holoenzyme. uclan.ac.ukresearchgate.net Computational modeling studies of this compound predict that it adopts an "alternative inverse binding mode" within the PhK active site, a distinct orientation compared to other indirubin analogues. uclan.ac.uk

A significant finding is the activity of 7-bromo indirubins against Aurora kinases, which are key regulators of mitosis. caymanchem.comthieme-connect.de 7-Bromoindirubin-3'-oxime (7BIO) is an inhibitor of Aurora B and Aurora C, with reported IC50 values of 4.6 µM and 0.7 µM, respectively. caymanchem.com Notably, both this compound and its oxime counterpart are documented as inhibitors of Aurora kinase C, highlighting a degree of selectivity for this isoform. caymanchem.comidrblab.netidrblab.net The potent inhibition of Aurora C suggests this interaction may contribute to the biological effects of these compounds.

Further research has expanded the kinase inhibition profile of the 7-bromo indirubin scaffold beyond the initial targets.

DYRKs: 7BIO has been identified as an inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases, with IC50 values of 1.9 µM for DYRK1A and 1.3 µM for DYRK2. caymanchem.comresearchgate.net

FLT3: The compound also potently inhibits FMS-like tyrosine kinase 3 (FLT3) with an IC50 of 0.34 µM. caymanchem.com

c-Src: One 7-bromoindirubin analogue was found to inhibit c-Src with an IC50 of 0.2 µM, though studies suggest that a 6-bromo substitution is more effective for achieving high-affinity c-Src inhibition. nih.gov

JAKs/TYK2: There is currently no direct evidence to suggest that this compound is an inhibitor of Janus kinases (JAKs) or Tyrosine Kinase 2 (TYK2). Studies on the related compound 6-Bromoindirubin-3'-oxime (B1676677) show it is a pan-JAK inhibitor, but this activity has not been reported for the 7-bromo isomers. nih.gov

Table 1: Kinase Inhibition Profile of 7-Bromoindirubin-3'-oxime (7BIO) Data for 7BIO is presented as a close analogue of this compound.

| Kinase Target | IC50 (µM) | Reference |

|---|---|---|

| GSK-3β | 32 | frontiersin.org |

| CDK1 | 22 | frontiersin.org |

| CDK5 | 33 | frontiersin.org |

| PhK | 1.8 | uclan.ac.ukresearchgate.net |

| Aurora B | 4.6 | caymanchem.com |

| Aurora C | 0.7 | caymanchem.com |

| FLT3 | 0.34 | caymanchem.com |

| DYRK1A | 1.9 | caymanchem.com |

| DYRK2 | 1.3 | caymanchem.com |

Aurora Kinase Inhibition and Selectivity Analysis

Induction of Non-Apoptotic Cell Death Pathways

One of the most remarkable findings related to the 7-bromo indirubin scaffold is its ability to induce a form of cell death that is distinct from classical apoptosis. nih.gov Studies on 7BIO show that it triggers a rapid, caspase-independent cell death process. nih.govudl.cat This cell death is not blocked by broad-spectrum caspase inhibitors and occurs without the release of cytochrome c from the mitochondria or the activation of effector caspases. nih.gov Furthermore, the process is not dependent on the pro-apoptotic proteins Bax and Bak, nor is it influenced by the overexpression of anti-apoptotic proteins like Bcl-2. nih.govnih.gov

Morphologically, the cell death induced by 7BIO is characterized by the appearance of large, dense (pycnotic) nuclei, but without the typical nuclear fragmentation and chromatin condensation seen in apoptosis. nih.gov Mechanistically, the process involves a collapse of the mitochondrial transmembrane potential, mitochondrial swelling, and eventual rupture of the outer cell membrane, leading to a necrotic-like outcome. nih.gov This unique cell death pathway appears to be mediated by serine proteases and is independent of the aryl hydrocarbon receptor (AhR) and the tumor suppressor p53. nih.govnih.gov This ability to trigger a non-apoptotic death pathway suggests that 7-substituted indirubins could be effective in cells that have developed resistance to conventional apoptosis-inducing agents. nih.govudl.cat

Analysis of Necroptotic Processes Induced by the Compound

The characteristics of cell death induced by this compound share features with necroptosis, a form of programmed necrosis. nih.gov This pathway is often activated when apoptosis is inhibited. aging-us.com While the precise molecular targets of 7BIO are still under investigation, the nature of the cell death it triggers—being non-apoptotic—has led researchers to explore the possibility of necroptosis. nih.govudl.cat Some studies suggest that 7BIO triggers a specific type of necrotic cell death that is dependent on the activity of serine proteases. nih.gov This is supported by the finding that chemical inhibitors of serine proteases, notably AEBSF, can provide significant protection against 7BIO-induced cell death. nih.gov

Autophagic Pathway Modulation in Response to the Compound

In addition to necroptosis, autophagy has been considered as another potential non-apoptotic cell death pathway activated by this compound. nih.govudl.cat Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. While it is primarily a survival mechanism, under certain conditions, it can lead to cell death. The potential involvement of autophagy in 7BIO-induced cell death is an active area of research, aiming to elucidate the full spectrum of its cellular effects. udl.cat For instance, a related compound, 6-Bromoindirubin-3'-oxime (6BIO), has been shown to induce autophagy. aging-us.com

Cellular Energetics and Organelle Homeostasis

The impact of this compound extends to the fundamental processes of cellular energy production and the maintenance of organelle integrity, particularly affecting the mitochondria and the endoplasmic reticulum.

Effects on Mitochondrial Transmembrane Potential and Morphology

Treatment with this compound leads to a rapid collapse of the mitochondrial transmembrane potential (ΔΨm) within a few hours. nih.gov This is accompanied by significant morphological changes in the mitochondria, including swelling and disruption of the cristae, the inner mitochondrial folds essential for cellular respiration. nih.gov Ultimately, this mitochondrial dysfunction contributes to the rupture of the external cell membrane. nih.gov Notably, this process is independent of the pro-apoptotic proteins Bax and Bak, as demonstrated in cells lacking both of these proteins. nih.gov Furthermore, pharmacological inhibition of the mitochondrial permeability transition pore (MPTP), a key player in some forms of cell death, does not prevent the loss of ΔΨm induced by 7BIO. nih.gov

Endoplasmic Reticulum Stress Responses

In addition to its effects on mitochondria, this compound also induces stress in the endoplasmic reticulum (ER), evidenced by the dilation of this organelle. nih.gov The ER is crucial for protein folding and calcium homeostasis, and its stress response can be a significant factor in determining cell fate. Glycogen synthase kinase-3 (GSK-3) has been implicated in regulating ER stress-induced cellular responses, and while many indirubins are known to inhibit GSK-3, 7BIO displays only marginal activity against this kinase. nih.govthieme-connect.de This suggests that the ER stress observed with 7BIO may be mediated through different pathways than those affected by other indirubin derivatives.

Modulatory Effects on Signal Transduction Networks

This compound exerts its cellular effects by modulating various signal transduction networks, distinguishing itself from other indirubins that primarily target cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3). nih.govcaymanchem.com

7BIO demonstrates inhibitory activity against a distinct set of kinases. It has been shown to inhibit FMS-like tyrosine kinase 3 (FLT3), an important receptor in hematopoietic cell development, with a half-maximal inhibitory concentration (IC50) of 0.34 μM. apexbt.comcaymanchem.com It also targets the dual-specificity tyrosine-phosphorylation-regulated kinases DYRK1A and DYRK2 with IC50 values of 1.9 μM and 1.3 μM, respectively. apexbt.comcaymanchem.com Furthermore, 7BIO inhibits Aurora B and Aurora C kinases, which are crucial for cell division, with IC50 values of 4.6 μM and 0.7 μM, respectively. apexbt.comcaymanchem.commdpi.com

The modulation of these signaling pathways, particularly those involved in cell proliferation and survival, underscores the compound's potential to influence cellular behavior through mechanisms that are independent of the classical targets of other indirubins. apexbt.com

| Kinase Target | IC50 Value (μM) | Reference |

| FLT3 | 0.34 | apexbt.comcaymanchem.com |

| DYRK1A | 1.9 | apexbt.comcaymanchem.com |

| DYRK2 | 1.3 | apexbt.comcaymanchem.com |

| Aurora B | 4.6 | apexbt.comcaymanchem.com |

| Aurora C | 0.7 | apexbt.comcaymanchem.commdpi.com |

Wnt/β-catenin Signaling Pathway Interactions

The Wnt/β-catenin pathway is a critical signaling cascade in cellular development and homeostasis, often dysregulated in cancer. A key regulatory enzyme in this pathway is Glycogen Synthase Kinase-3 (GSK-3). While many indirubin analogs, particularly the 6-bromo isomer, are potent inhibitors of GSK-3, this is not the primary mechanism for the 7-bromo variant. Research on 7-bromoindirubin-3'-oxime (7BIO), a closely related compound, indicates that it possesses only marginal inhibitory activity against GSK-3 nih.gov. This suggests that, unlike other indirubins, its cellular effects are not significantly mediated through the modulation of the Wnt/β-catenin signaling pathway.

PI3K/Akt/mTOR Pathway Interrogations

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. targetmol.com There is currently no specific information available from the provided search results detailing the interactions of this compound with the components of the PI3K/Akt/mTOR signaling cascade.

JAK/STAT Pathway Inhibition and Downstream Consequences

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is vital for cytokine signaling and immune responses. nih.gov There is no information within the provided search results to suggest that this compound acts as an inhibitor of the JAK/STAT pathway. This is another point of distinction from its isomer, 6-bromoindirubin-3'-oxime (6BIO), which has been identified as a pan-JAK inhibitor that can selectively inhibit STAT3 signaling and induce apoptosis in tumor cells. nih.gov

TLR4/NF-κB Signaling Pathway Modulation

The Toll-like receptor 4 (TLR4)/nuclear factor-κB (NF-κB) signaling pathway is a key component of the innate immune system and inflammatory responses. nih.gov Current research does not provide evidence for the modulation of the TLR4/NF-κB pathway by this compound. This mechanism has, however, been described for its 6-bromo isomer, which suppresses lipopolysaccharide-induced inflammation by inhibiting this pathway. nih.gov

Exploration of Non-Kinase Molecular Targets

Investigations into 7-Bromoindirubin-3'-oxime (7BIO) have uncovered a primary mechanism of action that does not involve kinase inhibition, but rather targets a different class of enzymes.

Interaction with Other Biological Targets (e.g., 5-lipoxygenase, if applicable and distinct)

While the primary focus of research on indirubin derivatives has been on their kinase inhibitory properties, investigations have also explored interactions with other distinct biological targets. For this compound and its closely related analogues, these studies have revealed a nuanced activity profile, particularly concerning enzymes involved in inflammatory pathways and the induction of alternative cell death mechanisms.

Interaction with 5-Lipoxygenase (5-LO)

A notable biological target for some indirubin compounds is 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Research has shown that several indirubin oximes can inhibit 5-LO. nih.govencyclopedia.pub However, the chemical nature of the substitution at the 3'-position is critical for this activity.

Detailed structure-activity relationship studies have demonstrated that the free oxime moiety at the 3'-position is a requirement for effective 5-LO inhibition. nih.govencyclopedia.pub When this group is replaced by a keto, 3'-methoxime, or, significantly, a 3'-acetoxime group, the compound loses its 5-lipoxygenase inhibitory activity. nih.govencyclopedia.pub This indicates that this compound, unlike its corresponding oxime analogue (7-Bromoindirubin-3'-oxime), is not an inhibitor of 5-lipoxygenase.

Table 1: Comparative Inhibitory Activity of Indirubin Derivatives on 5-Lipoxygenase

| Compound | Functional Group at 3'-position | 5-Lipoxygenase (5-LO) Inhibitory Activity |

| Indirubin-3'-oxime | Oxime (-NOH) | Active |

| Indirubin-3'-acetoxime | Acetoxime (-NOCOCH₃) | Inactive nih.govencyclopedia.pub |

Interaction with Other Non-Kinase Targets

Beyond 5-lipoxygenase, the parent compound indirubin is known to be an agonist of the Aryl Hydrocarbon Receptor (AhR). nih.govgoogle.comthieme-connect.de However, studies on the closely related analogue, 7-Bromoindirubin-3'-oxime (7BIO), show that the distinct, non-apoptotic cell death it induces is not dependent on AhR or the tumor suppressor protein p53. nih.govudl.cat

The most significant finding regarding other biological targets of 7-substituted indirubins comes from the investigation into the unique form of cell death they trigger. Unlike many chemotherapeutic agents that induce apoptosis, 7BIO initiates a rapid, caspase-independent necrotic cell death. nih.govnih.gov This process is characterized by the swelling of mitochondria and disruption of their cristae, dilation of the endoplasmic reticulum, and eventual rupture of the cell membrane, all without the classical signs of apoptosis like chromatin condensation or caspase activation. nih.govnih.gov

Crucially, this cell death pathway was not found to involve other common mediators of caspase-independent death such as Apoptosis Inducing Factor (AIF), cathepsins, or calpains. nih.gov Instead, research points towards the involvement of a different class of enzymes. Pharmacological studies revealed that chemical inhibitors of serine proteases afforded significant protection against the cell death induced by 7BIO. nih.gov This suggests that the cytotoxic activity of 7BIO, and likely other 7-bromoindirubin derivatives, is mediated by a specific, serine protease-regulated paradigm of necrotic cell death. nih.gov The exact molecular targets within this class of enzymes remain a subject for further identification. nih.govudl.cat

While these detailed mechanistic studies were performed on the oxime derivative (7BIO), they provide the most relevant insights into the potential non-kinase biological targets for the structurally similar this compound. The finding that 3'-substituted 7-halogenoindirubins can induce cell death even with weak activity against classical kinase targets further supports the existence of these novel, as-yet-unidentified interacting proteins. researchgate.net

Structure Activity Relationship Sar and Computational Modeling Studies

Elucidation of Key Structural Determinants for Biological Activity and Target Selectivity

The biological activity of 7-Bromoindirubin-3-acetoxime is intrinsically linked to its chemical structure. ontosight.ai The indirubin (B1684374) core provides the fundamental framework for interaction with various protein kinases, while the specific substitutions at the 7 and 3' positions are crucial for determining its potency and selectivity.

SAR studies on a series of indirubin analogues have revealed several key determinants for biological activity:

The 3'-Oxime Group: The conversion of the 3'-carbonyl group of the parent indirubin to an oxime or an acetoxime is a critical modification. mdpi.com This change has been shown to increase the inhibitory potency against several kinases, including cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3). mdpi.comthieme-connect.de The oxime group introduces additional hydrogen bond donor and acceptor capabilities, which can lead to more effective binding within the kinase active site. nih.gov

Halogenation at the 7-Position: The introduction of a bromine atom at the 7-position of the indirubin ring system influences the compound's electronic properties and can lead to altered target selectivity. google.com For instance, 7-bromoindirubin-3'-oxime has been identified as a selective inhibitor of Aurora C kinase. mdpi.comnih.gov The position of the halogen is critical; for example, 6-bromoindirubin derivatives often show enhanced selectivity for GSK-3. google.com

Substitution and Selectivity: SAR analyses comparing various indirubin analogues have demonstrated that substitutions at the 6'(Z) and 7(L) positions are key for achieving selective inhibition of certain kinases like phosphorylase kinase (PhK). uclan.ac.ukresearchgate.net This highlights the importance of the substitution pattern around the indirubin core for directing the molecule towards specific targets. While 7-bromoindirubin-3'-oxime is a specific inhibitor of PhK, some 7-halogenated indirubin-3'-oximes have shown the ability to induce cell death through mechanisms independent of CDK and GSK-3 inhibition, suggesting interactions with other unidentified protein targets. researchgate.netresearchgate.net

Table of Key Structural Features and Their Impact on Activity

| Structural Feature | Position | Impact on Biological Activity | Target Selectivity Influence |

| Acetoxime Group | 3' | Enhances inhibitory potency against various kinases. mdpi.com | Contributes to stronger binding in kinase active sites. nih.gov |

| Bromine Atom | 7 | Influences electronic properties and can alter target selectivity. google.com | Can confer selectivity for kinases like Aurora C. mdpi.comnih.gov |

| Substitutions | 6'(Z), 7(L) | Identified as key for achieving selective PhK inhibition. uclan.ac.ukresearchgate.net | Directs the molecule towards specific kinase targets. uclan.ac.ukresearchgate.net |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound and its analogues, docking simulations have provided valuable insights into their binding modes within the ATP-binding sites of various kinases. uclan.ac.uk

Key findings from molecular docking studies include:

Binding Mode in Kinase Active Sites: Docking simulations of indirubin analogues into the active site of kinases like PhK predict that they occupy the same region as the adenine (B156593) ring of ATP. researchgate.net The binding is often characterized by hydrogen bonds to the hinge region of the kinase, a critical interaction for many kinase inhibitors. researchgate.net For example, in PhK, key interactions involve residues such as Asp104 and Met106. researchgate.net

"Alternative Inverse Binding Mode": Interestingly, for 7-bromoindirubin-3'-acetoxime and the related 7-bromoindirubin-3'-methoxime, an "alternative inverse binding mode" has been observed in docking simulations with certain kinases like DYRK kinases. uclan.ac.uk This suggests that subtle changes in the ligand structure can lead to significant alterations in the binding orientation, which can in turn affect selectivity.

Steric Hindrance and Selectivity: Molecular modeling has suggested that the bromine at the 7-position can create steric hindrance, preventing 7-bromoindirubin derivatives from binding effectively to the active sites of some classical indirubin targets like CDKs and GSK-3. google.com This steric clash can be a key factor in the compound's selectivity profile.

Molecular Dynamics Simulations for Binding Conformation and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of binding stability and conformational changes over time. mdpi.comnih.gov MD simulations have been employed to refine the understanding of how this compound and related compounds interact with their target proteins.

Insights from MD simulations include:

Complex Stability: MD simulations are used to evaluate the stability of the docked poses of indirubin analogues. mdpi.com By monitoring parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation, researchers can assess whether the predicted binding mode is stable. mdpi.comresearchgate.net Stable complexes are more likely to represent a biologically relevant interaction.

Role of Water Molecules: MD simulations can reveal the importance of bridging water molecules in mediating interactions between the inhibitor and the protein. researchgate.net In the case of indirubin-3'-oxime complexes with PhK, a network of interchanging water molecules was found to be crucial for inhibitor-enzyme contacts. researchgate.net

Conformational Flexibility: These simulations can also shed light on the conformational flexibility of both the ligand and the protein upon binding. ajchem-a.com Understanding this dynamic interplay is essential for a complete picture of the binding event. The high plasticity of the kinase catalytic domain makes MD simulations particularly valuable for studying these interactions. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches in Binding Free Energy Calculations

To obtain more accurate predictions of binding affinities, researchers often turn to more computationally intensive methods like Quantum Mechanics/Molecular Mechanics (QM/MM). uclan.ac.uk This hybrid approach treats the most critical part of the system (the ligand and the immediate binding site residues) with quantum mechanics, which provides a more accurate description of electronic effects, while the rest of the protein is treated with classical molecular mechanics. uclan.ac.uk

Applications of QM/MM in the study of indirubin analogues include:

Improved Binding Energy Predictions: QM/MM-PBSA (Poisson-Boltzmann Surface Area) calculations have been used to compute the binding free energies of indirubin analogues to PhK. uclan.ac.ukresearchgate.net These calculations have shown good agreement with experimental binding data, providing support for the predicted binding modes. uclan.ac.ukresearchgate.net

Highlighting Key Interactions: QM/MM studies have emphasized the importance of the oxime or acetoxime moiety at the 3'-position. mdpi.com The introduction of this group was found to lead to a significantly more negative change in the QM/MM energy, indicating a more effective binding to PhK due to strong anchoring of this group within a subpocket formed by specific amino acid residues. mdpi.com

Analysis of σ-Hole Effects in Halogenated Ligand Binding

The presence of a bromine atom in this compound introduces the possibility of halogen bonding, a non-covalent interaction involving the halogen atom. mdpi.com This is related to the concept of a "σ-hole," a region of positive electrostatic potential on the outer side of the halogen atom. mdpi.com

The significance of σ-hole effects in the binding of halogenated indirubins has been highlighted by computational studies:

Importance of a QM Description: The value of using a quantum mechanical description for the binding of halogenated ligands that exhibit σ-hole effects has been emphasized in studies of indirubin analogues. uclan.ac.ukresearchgate.net Classical force fields used in standard molecular mechanics may not accurately capture the nature of these interactions.

In Silico Ligand Design and Optimization Strategies

The insights gained from SAR, docking, and MD simulations can be leveraged for the in silico design and optimization of new and improved indirubin derivatives. nih.govijarbs.com

Strategies for ligand design and optimization include:

Structure-Based Drug Design: With a detailed understanding of the ligand-protein interactions, new molecules can be designed to make more favorable contacts with the target protein, potentially leading to increased potency and selectivity. uclan.ac.uk The identification of key binding site residues in PhK, for example, can guide the design of new scaffolds that target this kinase. uclan.ac.uk

Ligand-Based Drug Design: When the three-dimensional structure of the target is unknown, ligand-based approaches can be used. nih.gov This involves building a model based on the structures and activities of known inhibitors to predict the activity of new compounds.

ADMET Prediction: In silico tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds. nih.gov This allows for the early identification of molecules with potentially poor drug-like properties, saving time and resources in the drug discovery process. ijarbs.com

Conformational Analysis and Isomerism in Biological Activity

The three-dimensional conformation of a molecule is critical for its biological activity. For molecules like this compound, which contains a C=N double bond in the acetoxime group, the possibility of geometric isomerism (E/Z isomerism) exists. nih.gov

Importance of Stereochemistry: The stereochemistry of the oxime group can be important for pharmacological properties. nih.gov For many oximes, the E and Z isomers can exist as stable, distinct compounds under physiological conditions. nih.gov

Selective Synthesis: Synthetic procedures for creating indirubin-3'-oximes can be designed to selectively produce a specific isomer, such as the (2'Z,3'E) form. google.com

Impact on Activity: The specific conformation and isomeric form of the molecule can influence how it fits into the binding site of a target protein, and therefore can have a significant impact on its biological activity. While detailed studies on the differential activity of the E and Z isomers of this compound are not extensively reported in the provided context, the general principle that isomerism can affect activity is well-established for oxime-containing compounds. nih.gov

Preclinical and in Vitro Biological Efficacy in Disease Relevant Models

Anti-Oncogenic Research Applications

7-Bromoindirubin-3'-acetoxime, a derivative of the indirubin (B1684374) molecule, has been the subject of research for its potential applications in oncology. Studies have explored its mechanisms of action in various cancer cell lines, focusing on its anti-proliferative effects, its ability to overcome resistance to apoptosis, and its modulation of key signaling pathways involved in cancer development.

Anti-Proliferative Mechanisms in Various Cell Lines

Research has shown that 7-bromoindirubin-3'-acetoxime and its related compounds, such as 7-bromoindirubin-3'-oxime (7BIO), exhibit anti-proliferative effects in a variety of human tumor cell lines. researchgate.netgoogle.com Unlike other indirubin derivatives that are known to inhibit cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3), 7BIO demonstrates only marginal inhibitory activity against these kinases. nih.gov Instead, it triggers a distinct form of cell death. nih.gov The anti-proliferative effects of indirubins, in general, are attributed to their ability to induce cell death and, in some cases, interact with the Aryl Hydrocarbon Receptor (AhR). google.com

Table 1: Investigated Anti-Proliferative Effects of 7-Bromoindirubin Derivatives

| Cell Line Type | Compound | Observed Effect | Reference |

|---|---|---|---|

| Human Tumor Cell Lines | 3'-substituted 7-halogenoindirubins | Induction of cell death | researchgate.net |

| MDA-MB-231 (Breast Cancer) | 7BIO | Inhibition of cell proliferation | google.com |

| SH-SY5Y (Neuroblastoma) | 7BIO | Induction of cell death | nih.gov |

Overcoming Apoptosis Resistance in Cancer Cell Models

A significant finding in the study of 7-bromoindirubin-3'-oxime (7BIO) is its ability to induce a form of cell death that is independent of caspases, the key mediators of apoptosis. nih.govnih.gov This suggests that 7BIO could be effective against cancer cells that have developed resistance to traditional apoptosis-inducing therapies. nih.govudl.cat

The cell death induced by 7BIO does not exhibit the classical features of apoptosis, such as chromatin condensation and nuclear fragmentation. nih.gov Instead, it leads to the appearance of large, dense nuclei. nih.gov This process is not blocked by broad-spectrum caspase inhibitors or by the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-XL. nih.govudl.cat This unique mechanism of action makes 7-substituted indirubins a promising class of compounds for targeting apoptosis-refractory tumors. nih.govudl.cat The cytotoxicity of 7BIO has been observed in various cell lines, including those resistant to apoptosis, such as double Bax-/-Bak-/- mouse embryonic fibroblasts (MEFs). nih.gov

Modulation of Oncogenic Signaling Pathways

While 7-bromoindirubin-3'-oxime (7BIO) shows weak activity against classical indirubin targets like CDKs and GSK-3, other indirubin derivatives have been shown to modulate various signaling pathways implicated in cancer. google.comnih.gov For instance, some indirubins can prevent the activation of the STAT3 transcription factor, which leads to the downregulation of survival factors and subsequent cell death. google.com The aryl hydrocarbon receptor (AhR) is another target of indirubins, and its activation can lead to anti-proliferative effects. oncommunity.orgspringermedizin.de

The broader family of indirubins has been shown to interact with several kinases, including:

Cyclin-dependent kinases (CDKs) google.com

Glycogen synthase kinase-3 (GSK-3) google.com

Src family kinases nih.gov

Derivatives like 6-bromoindirubin-3'-oxime (B1676677) (BIO) and 6-bromoindirubin acetoxime (BIA) have demonstrated strong anti-invasive effects in glioblastoma models through the inhibition of GSK-3. researchgate.net The PI3K/Akt/mTOR pathway, crucial for cell growth and survival, is another area of investigation for kinase inhibitors. medchemexpress.com

Neurobiological Research and Neurodegenerative Disease Models

In addition to its anti-cancer properties, 7-bromoindirubin-3'-oxime (7Bio) has been investigated for its potential in neurodegenerative disease models, particularly in the context of Alzheimer's disease.

Attenuation of Aβ Oligomer-Induced Cellular Dysfunctions

Studies have shown that 7Bio can effectively prevent cognitive impairments induced by β-amyloid (Aβ) oligomers in mice. nih.govnih.gov Aβ oligomers are considered a key neurotoxic species in Alzheimer's disease, contributing to synaptic dysfunction and neuronal loss. smw.chmdpi.com

7Bio has been found to inhibit several Aβ oligomer-induced pathological processes, including:

Tau hyperphosphorylation: 7Bio treatment significantly decreased hyper-phosphorylated tau in the hippocampus of mice treated with Aβ oligomers. nih.gov

Synaptic Impairment: The compound prevented the Aβ oligomer-induced decrease in the expression of presynaptic (synapsin-1) and postsynaptic (PSD-95) protein biomarkers. nih.gov

Neuroinflammation: 7Bio potently inhibited the Aβ oligomer-induced expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). nih.gov

These neuroprotective effects are thought to be mediated, at least in part, by the inhibitory effects of 7Bio on cyclin-dependent kinase-5 (CDK5) and glycogen synthase kinase-3β (GSK3β), both of which are pharmacological targets in Alzheimer's disease. nih.govnih.gov

Modulation of Neuroinflammatory Processes in Neural Cell Culture

Neuroinflammation is a critical component of neurodegenerative diseases. units.it 7-bromoindirubin-3'-oxime (7Bio) has demonstrated the ability to modulate neuroinflammatory processes. Specifically, it has been shown to inhibit the activation of astrocytes and microglia, as indicated by a decrease in glial fibrillary acidic protein (GFAP) and CD45 positive staining in the hippocampus of Aβ oligomer-treated mice. nih.gov By suppressing the production of inflammatory mediators and the activation of glial cells, 7Bio may help to mitigate the neurotoxic environment associated with neurodegenerative conditions. nih.gov

Table 2: Investigated Neuroprotective Effects of 7-Bromoindirubin-3'-oxime (7Bio)

| Biological Process | Model | Key Findings | Reference |

|---|---|---|---|

| Cognitive Impairment | Aβ oligomer-treated mice | Prevention of spatial cognition and recognition impairments | nih.govnih.gov |

| Tau Hyperphosphorylation | Aβ oligomer-treated mice | Decreased hyper-phosphorylated tau in the hippocampus | nih.gov |

| Synaptic Damage | Aβ oligomer-treated mice | Prevented decreased expression of synapsin-1 and PSD-95 | nih.gov |

| Neuroinflammation | Aβ oligomer-treated mice | Inhibited expression of IL-6 and TNF-α; decreased activation of astrocytes and microglia | nih.gov |

Synaptic Impairment Reversal Mechanisms

Research in Inflammatory and Autoimmune Disorders

The compound 7-bromoindirubin-3'-oxime (7Bio) has demonstrated significant immunomodulatory and anti-inflammatory activities. nih.govnih.gov A key mechanism is its ability to inhibit neuroinflammation. nih.gov In mouse models of Alzheimer's disease, 7Bio was found to potently inhibit the activation of astrocytes and microglia, which are the primary immune cells of the central nervous system. nih.govnih.gov The activation of these glial cells is a hallmark of neuroinflammation and contributes to neuronal damage. nih.gov The study observed that 7Bio significantly reduced the mean optical density of GFAP (a marker for astrocytes) and CD45 (a marker for microglia) staining in the hippocampus of Aβ oligomer-treated mice. nih.gov This suggests that the compound can modulate the brain's immune response, preventing the harmful effects of excessive inflammation. nih.gov The anti-inflammatory activity of indirubin derivatives is often linked to their inhibition of GSK-3β, a kinase that acts as a crucial regulator of the inflammatory response. mdpi.com

In cell-based assays, 7-bromoindirubin-3'-oxime (7Bio) has shown a potent ability to inhibit key pro-inflammatory pathways. nih.gov Specifically, in a mouse model of Alzheimer's disease, 7Bio effectively inhibited the β-amyloid oligomer-induced expression of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). nih.govnih.gov These cytokines are central mediators of the inflammatory cascade and are implicated in the pathology of various inflammatory and autoimmune diseases. nih.gov The inhibition of these pathways highlights the therapeutic potential of this class of compounds. Research on related indirubin oximes has also shown they can suppress other pro-inflammatory factors, such as those associated with viral infections, by downregulating signaling pathways like JAK/STAT3. mdpi.comnih.gov

Table 3: Effect of 7-bromoindirubin-3'-oxime (7Bio) on Pro-inflammatory Cytokines

| Cytokine | Condition | Observed Effect of 7Bio | Reference |

| Interleukin-6 (IL-6) | Aβ oligomer-induced | Potently inhibited increased expression | nih.govnih.gov |

| Tumor necrosis factor-α (TNF-α) | Aβ oligomer-induced | Potently inhibited increased expression | nih.govnih.gov |

Investigation of Immunomodulatory Mechanisms

Antiviral Research Applications

While direct studies on 7-Bromoindirubin-3-acetoxime are limited, research on closely related indirubin analogs, particularly 6-bromoindirubin-3'-acetoxime (also known as BIO-Acetoxime), has revealed potential antiviral applications. caymanchem.comnih.gov In studies using human oral epithelial cells, 6-bromoindirubin-3'-acetoxime was shown to suppress the cytopathic effects induced by herpes simplex virus-1 (HSV-1). caymanchem.comnih.gov The compound effectively reduced viral yields and the expression of various classes of viral proteins. nih.gov This suggests a mechanism that involves the suppression of viral gene expression, thereby protecting cells from infection. nih.gov The antiviral activity of these indirubin derivatives is often linked to their potent inhibition of GSK-3, a host cell kinase that some viruses manipulate to support their life cycle. nih.govresearchgate.net Conversely, in other contexts, such as with the Avian Leukosis Virus (ALV-J), a GSK-3 inhibitor was found to enhance viral replication by activating the Wnt/β-catenin signaling pathway, indicating that the antiviral effects of GSK-3 inhibition may be virus-specific. nih.gov

Based on a thorough review of available scientific literature, there is no specific published research on the chemical compound This compound concerning its preclinical or in vitro biological efficacy in the requested areas. The existing body of research predominantly focuses on its isomers and related derivatives, most notably 6-Bromoindirubin-3'-oxime (BIO) and 6-Bromoindirubin-3'-acetoxime (BIO-acetoxime) .

Therefore, it is not possible to provide an article with detailed research findings and data tables that adheres to the strict outline and focuses solely on "this compound." Information on the following topics is not available for this specific compound:

Regenerative Medicine and Stem Cell Biology Research

Effects on Hematopoietic Regeneration:Research indicates that6-Bromoindirubin-3'-oxime (BIO)inhibits hematopoietic regeneration in stem cell transplant recipients.nih.govNo studies concerning the effects of this compound on hematopoietic regeneration have been found.

Due to the absence of specific data for this compound in these research areas, the requested article cannot be generated.

Comparative Academic Research and Future Directions

Comparative Analysis with Indirubin-3'-oxime (7BIO) and its Distinctive Research Profile

7-Bromoindirubin-3-acetoxime and its close analog, 7-bromoindirubin-3'-oxime (7BIO), are both derivatives of indirubin (B1684374), a naturally occurring bis-indole alkaloid. While structurally similar, their research profiles reveal distinct biological activities. 7BIO has been primarily investigated for its effects on the central nervous system and in cancer research. It is recognized as an inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), key targets in neurodegenerative diseases like Alzheimer's. frontiersin.orgnih.gov Research has shown that 7BIO can attenuate β-amyloid oligomer-induced cognitive impairments in mice. frontiersin.orgnih.gov It has also been shown to induce caspase-independent cell death in various tumor cell lines, a characteristic that distinguishes it from many other indirubin analogs. nih.gov This unique cell death mechanism makes 7-substituted indirubins a promising class of potential antitumor compounds, particularly for apoptosis-refractory cancers. nih.gov

In contrast to 7BIO's marginal inhibitory activity towards CDKs and GSK-3, this compound exhibits a different kinase inhibition profile. nih.gov An "alternative inverse binding mode" has been reported for this compound when binding to DYRK kinases. uclan.ac.uk While direct comparative studies on the neuroprotective effects of this compound are less common, its distinct binding characteristics suggest a potentially different spectrum of therapeutic applications. The primary structural difference, the acetoxime group in place of the oxime group, likely accounts for these varied biological activities and kinase inhibition profiles.

Differentiation from 6-Bromoindirubin-3'-acetoxime (BIO-acetoxime) and other Indirubin Analogues

The positioning of the bromine atom on the indirubin scaffold significantly influences the biological activity of these compounds. This compound is structurally isomeric with 6-bromoindirubin-3'-acetoxime (also known as BIO-acetoxime), yet they possess markedly different research focuses.

BIO-acetoxime is a potent and highly selective inhibitor of GSK-3α/β, with an IC50 of 10 nM. caymanchem.comallgenbio.commedchemexpress.com This potent GSK-3 inhibition makes it a valuable tool for studying the Wnt/β-catenin signaling pathway. caymanchem.comahajournals.org Its selectivity for GSK-3 over CDKs is a key distinguishing feature. caymanchem.comallgenbio.commedchemexpress.com Research on BIO-acetoxime has explored its potential in various contexts, including its role in suppressing the cytopathic effects of herpes viruses, its anticonvulsant effects, and its ability to modulate the blood-tumor barrier in glioblastoma models. caymanchem.comnih.govnih.gov Furthermore, a nanoparticle formulation of BIO-acetoxime, PPRX-1701, has been developed to improve its delivery for potential therapeutic applications in glioblastoma. researchgate.net

In contrast, the research on this compound has highlighted its unique "alternative inverse binding mode" to DYRK kinases. uclan.ac.uk This suggests that while both are indirubin derivatives, the specific placement of the bromine atom at the 7-position directs its activity towards a different set of kinases compared to the 6-bromo isomer. While other indirubin analogues are known to inhibit a range of kinases, including CDKs and GSK-3, the 7-substituted indirubins, including this compound, appear to represent a distinct class with potentially novel mechanisms of action. nih.govuclan.ac.uk

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the intriguing findings surrounding this compound, significant knowledge gaps remain, presenting numerous avenues for future research.

A primary gap is the incomplete understanding of its full range of molecular targets. While its unique binding to DYRK kinases has been noted, a comprehensive profiling against a broader panel of kinases and other potential protein targets is necessary to fully elucidate its mechanism of action. uclan.ac.uk The downstream signaling pathways modulated by this compound are also not well-defined. Unraveling these pathways is crucial for understanding its cellular effects and therapeutic potential.

The potential therapeutic applications of this compound are largely unexplored. Given the role of DYRK kinases in various cellular processes, future research could investigate its efficacy in models of diseases where these kinases are implicated, such as certain cancers and neurodevelopmental disorders. Furthermore, there is a lack of in-depth investigation into its effects on the tumor microenvironment, including interactions with immune cells and stromal components. nih.gov

Comparative studies are also needed. A direct and systematic comparison of the biological activities of this compound with its 6-bromo isomer (BIO-acetoxime) and the parent oxime (7BIO) would provide valuable insights into the structure-activity relationships of this compound class.

Finally, the development of advanced delivery systems for this compound, similar to the nanoparticle formulation of BIO-acetoxime, could enhance its bioavailability and targeting, opening up new possibilities for its therapeutic use. researchgate.netmdpi.com

Methodological Advancements for Future Research on this compound

Future investigations into this compound can benefit significantly from a range of advanced methodological approaches to address the existing knowledge gaps.

Target Identification and Mechanism of Action:

Chemo-proteomics: Affinity-based proteomics methods can be employed to identify the direct binding partners of this compound within the cell, providing an unbiased view of its molecular targets.

Kinome-wide profiling: Screening the compound against a large panel of kinases will offer a comprehensive understanding of its selectivity and identify novel kinase targets.

Structural Biology: Co-crystallization of this compound with its target proteins, particularly DYRK kinases, will provide detailed insights into the "alternative inverse binding mode" and facilitate structure-based drug design for more potent and selective analogs. uclan.ac.uk

Cellular and In Vivo Analysis:

High-content imaging and single-cell analysis: These techniques can be used to dissect the heterogeneous cellular responses to this compound treatment, providing a deeper understanding of its effects on cell signaling, proliferation, and death pathways.

Advanced in vivo models: The use of patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs) will allow for a more clinically relevant assessment of the compound's anti-tumor efficacy and its effects on the tumor microenvironment.

Spatial transcriptomics and proteomics: These methods can reveal how this compound alters gene and protein expression within the spatial context of tissues, offering insights into its impact on tumor-stroma and tumor-immune interactions.

Drug Delivery and Formulation:

Nanoparticle-based delivery systems: The development of nanoparticle formulations, such as liposomes or polymer-based nanoparticles, can improve the solubility, stability, and tumor-specific delivery of this compound, enhancing its therapeutic index. researchgate.netmdpi.com

By leveraging these advanced methodologies, researchers can significantly accelerate the exploration of this compound's therapeutic potential and pave the way for its potential clinical development.

Q & A

Q. How to ensure compliance with ethical guidelines when using this compound in animal studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.